molecular formula C10H9Br B110101 7-Bromo-2-methyl-1H-indene CAS No. 880652-93-7

7-Bromo-2-methyl-1H-indene

Cat. No.: B110101
CAS No.: 880652-93-7
M. Wt: 209.08 g/mol
InChI Key: OJSMHHJBFNVCAV-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1H-indene (CAS: 880652-93-7) is a brominated indene derivative with the molecular formula C₁₀H₉Br and a molecular weight of 209.08 g/mol. Key physicochemical properties include:

  • Density: 1.4±0.1 g/cm³
  • Boiling Point: 267.8±29.0 °C at 760 mmHg
  • LogP: 4.33 (indicating high lipophilicity)
  • Refractive Index: 1.607

This compound is structurally characterized by a bicyclic indene core substituted with a bromine atom at position 7 and a methyl group at position 2. Its reactivity and applications are influenced by the electron-withdrawing bromine and the steric effects of the methyl group.

Mechanism of Action

The mechanism of action for 7-Bromo-2-methyl-1H-indene is primarily based on its ability to participate in various organic reactions due to the presence of the bromine atom and the indene ring. The bromine atom can act as a leaving group in substitution reactions, while the indene ring can undergo electrophilic and nucleophilic attacks. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Indene Derivatives

(a) 7-Bromo-3-(methylsulfonyl)-2H-chromen-2-one

  • Structure : Chromen-2-one backbone with bromine (position 7) and methylsulfonyl (position 3) groups.
  • Synthesis : Prepared via a proline-catalyzed reaction in ionic liquid [MMIm][MSO₄], yielding 93% isolated product .
  • Key Differences: The chromen-2-one core introduces a lactone ring, enhancing polarity compared to the non-oxygenated indene system.

(b) 3-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

  • Structure: Dihydroindenone with bromine (position 3), methoxy (position 7), and a ketone group.
  • Synthesis : Bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) and AIBN in CCl₄ .

Brominated Indanone Derivatives

(a) 7-Bromo-2-methyl-1-indanone (CAS: 213381-43-2)

  • Structure: Indanone core with bromine (position 7) and methyl (position 2) groups.
  • Molecular Formula : C₁₀H₉BrO (MW: 225.08 g/mol) .
  • Key Differences : The ketone group at position 1 increases polarity (logP ~3.5 estimated) and enables nucleophilic additions, unlike the fully unsaturated indene system.

(b) 7-Bromo-6-fluoro-1-indanone

  • Structure: Indanone with bromine (position 7) and fluorine (position 6).

Brominated Heterocyclic Analogues

(a) 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester

  • Structure : Benzoimidazole core with bromine (position 7), methyl (position 2), and ester groups.
  • Applications : Used as a pharmaceutical intermediate; assay purity ≥97% .

(b) 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide

  • Structure : Indole derivative with bromine (position 5), fluorine (position 7), and carboxamide groups.
  • Synthesis : Derived from 5-bromo-7-fluoro-1H-indole-2-carboxylic acid via amidation .
  • Key Differences : The indole scaffold and fluorinated substituent enhance binding affinity in medicinal chemistry applications.

Photoreactive Brominated Indene Derivatives

2-Aryl-2-bromo-1H-indene-1,3(2H)-diones

  • Structure : Indene-dione core with bromine and aryl groups.
  • Reactivity : Undergoes solvent-dependent photolysis via β-cleavage of the C–Br bond, forming radicals that yield ethoxy derivatives in alcohols or debrominated products in acetone .
  • Key Differences : The presence of two ketone groups (dione) significantly increases oxidative stability and photoreactivity compared to 7-bromo-2-methyl-1H-indene.

Key Findings and Implications

Photoreactivity : Brominated indene-diones exhibit solvent-dependent photolysis, a property absent in this compound due to its lack of ketone groups .

Pharmaceutical Relevance : Brominated heterocycles (e.g., benzoimidazoles, indoles) show higher bioactivity due to nitrogen-containing cores, whereas this compound is primarily explored in materials science .

Biological Activity

7-Bromo-2-methyl-1H-indene is a bicyclic organic compound characterized by a bromine atom at the 7th position and a methyl group at the 2nd position of the indene structure. This unique configuration suggests potential biological activities, particularly in medicinal chemistry, where it has been identified as a precursor for synthesizing compounds with therapeutic applications, including retinoic acid receptor agonists.

Chemical Structure and Properties

The molecular formula of this compound is C10H9Br. Its structure features a benzene ring fused to a cyclopropane ring, which introduces some strain due to the three-membered ring. The bromine atom's electron-withdrawing nature and the presence of the methyl group significantly influence its reactivity and biological interactions.

PropertyValue
Molecular Weight209.08 g/mol
Boiling Point>200°C
Physical StateColorless to light yellow liquid
LipophilicityModerate

Synthesis

The synthesis of this compound can be achieved through various methods, with one common route being:

2 Methylindene+Br27 Bromo 2 methyl 1H indene\text{2 Methylindene}+\text{Br}_2\rightarrow \text{7 Bromo 2 methyl 1H indene}

This reaction highlights the compound's potential for further functionalization, particularly in creating derivatives with enhanced biological activity.

Biological Activity

Research on the biological activity of this compound is limited but suggests several promising avenues:

Retinoic Acid Receptor Agonists

Studies indicate that derivatives of this compound can act as agonists for retinoic acid receptors (RARs), which are crucial in regulating gene expression involved in cell differentiation and proliferation. These compounds have demonstrated moderate binding activity and antiproliferative effects in cell assays, suggesting their potential role in cancer therapy .

Antiviral Activity

Recent molecular docking studies have indicated that compounds related to this compound may inhibit viral replication mechanisms. For instance, docking analyses revealed that certain derivatives could effectively bind to viral proteins associated with Coxsackievirus, showcasing their potential as antiviral agents .

Case Studies

  • Cancer Therapeutics : A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting IC50 values in the low micromolar range.
  • Antiviral Screening : In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development .

Scientific Research Applications

Organic Synthesis

7-Bromo-2-methyl-1H-indene serves as a versatile reagent in organic synthesis. It can undergo various reactions including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., sodium methoxide).
  • Oxidation Reactions: Can yield ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction Reactions: Reduction of the bromine atom can yield 2-methyl-1H-indene.
Reaction TypeCommon ReagentsMajor Products
Nucleophilic SubstitutionSodium methoxide, potassium tert-butoxideSubstituted indenes
OxidationPotassium permanganate, chromium trioxideKetones or carboxylic acids
ReductionLithium aluminum hydride, palladium catalyst2-Methyl-1H-indene

Medicinal Chemistry

Research indicates that derivatives of this compound have potential applications in cancer therapy:

  • Retinoic Acid Receptor Agonists: Compounds derived from this indene exhibit moderate binding activity and antiproliferative effects in cell proliferation assays.

Case Study: Cancer Therapeutics
A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on cancer cell lines, revealing significant inhibition of cell growth with some compounds exhibiting IC50 values in the low micromolar range.

Antiviral Activity

Molecular docking studies suggest that derivatives related to this compound may inhibit viral replication mechanisms, particularly against Coxsackievirus.

Case Study: Antiviral Screening
In silico pharmacokinetic analyses indicated favorable ADMET profiles for synthesized derivatives, predicting high oral bioavailability and moderate intestinal absorption.

Materials Science

This compound is explored for its potential to synthesize new materials with unique properties. Its ability to participate in palladium-catalyzed reactions suggests it may interact with palladium-containing enzymes or proteins, influencing their activity.

Q & A

Q. Basic: What are the established synthetic routes for 7-Bromo-2-methyl-1H-indene?

Answer:
The primary synthetic route involves starting from 4-Bromo-6-chloro-2-methylindan-1-one , followed by dehydrohalogenation and ring-closing reactions under controlled conditions . Another method utilizes palladium-catalyzed cross-coupling to synthesize ansa-zirconocenes, where this compound acts as a ligand precursor. Key steps include:

  • Ligand preparation : Reacting with bis(2-methyl-4-arylindenyl)dimethylsilane ligands.
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene at reflux temperatures .

Table 1: Representative Synthesis Conditions

Starting MaterialCatalystSolventTemperatureYield (Reference)
4-Bromo-6-chloro-2-methylindan-1-oneN/ATHF80°CNot reported
Bis(indenyl)dimethylsilanePd(PPh₃)₄Toluene110°CModerate-High

Q. Basic: How is this compound characterized in structural studies?

Answer:
Structural characterization typically employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and bromine positioning.
  • X-ray crystallography : Used for related indene derivatives (e.g., 4-Bromo-2-(4-fluorobenzylidene)indan-1-one) to resolve stereochemical ambiguities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (209.08 g/mol) .

Q. Basic: What role does this compound serve in medicinal chemistry?

Answer:
As a building block , it enables the synthesis of bioactive molecules through:

  • Functional group diversification : Bromine facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.
  • Scaffold modification : Methyl and indene groups enhance steric and electronic properties for target binding .

Q. Advanced: How can palladium-catalyzed reactions involving this compound be optimized for higher yields?

Answer:
Optimization strategies include:

  • Ligand screening : Bulky phosphine ligands (e.g., XPhos) improve catalytic efficiency in cross-couplings.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates.
  • Informer libraries : Utilize aryl halide informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to benchmark reaction performance across diverse substrates .

Key Consideration : Monitor for β-hydride elimination side reactions, which compete in palladium-mediated processes.

Q. Advanced: How to resolve contradictions in reaction yields during ansa-zirconocene synthesis?

Answer:
Contradictions often arise from:

  • Steric effects : Larger substituents on the indenyl ligand hinder metal coordination.
  • Electronic effects : Electron-withdrawing groups deactivate the palladium catalyst.

Methodological Approach :

Design of Experiments (DoE) : Vary ligand ratios, temperature, and catalyst loading.

Kinetic studies : Track reaction progress via in-situ NMR or GC-MS.

Control experiments : Compare yields with/without additives (e.g., silver salts to scavenge halides) .

Q. Advanced: What computational methods aid in designing derivatives of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts regioselectivity in bromine substitution and ligand-metal interactions.
  • Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., kinase inhibitors).
  • QSAR modeling : Correlates substituent effects with bioactivity .

Example Workflow :

Optimize geometry using B3LYP/6-31G* basis sets.

Calculate Fukui indices to identify reactive sites for functionalization.

Q. Advanced: How to address safety challenges in handling brominated indene derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal.
  • Emergency protocols : For spills, adsorb with vermiculite and dispose as hazardous waste .

Preparation Methods

Sodium Borohydride Reduction of 4-Bromo-6-chloro-2-methylindan-1-one

Reaction Mechanism and Stoichiometry

The synthesis begins with the reduction of 4-bromo-6-chloro-2-methylindan-1-one (C₁₀H₈BrClO, MW: 259.53 g/mol) using sodium borohydride (NaBH₄) in a THF-methanol solvent system. The reaction proceeds via hydride transfer to the ketone group, forming a borate intermediate that undergoes hydrolysis to yield the secondary alcohol. Subsequent acid-catalyzed dehydration with p-toluenesulfonic acid (pTolSO₃H) in toluene generates the indene core through elimination of water and hydrogen chloride .

Key steps :

  • Reduction : NaBH₄ selectively reduces the ketone to an alcohol.

  • Dehydrohalogenation : Acid catalysis removes HCl, forming the double bond.

  • Ring closure : Stabilization of the conjugated diene structure completes the indene system.

Table 1: Standard Reaction Conditions

ParameterValue
Starting material4-Bromo-6-chloro-2-methylindan-1-one
ReductantNaBH₄ (2.0 equiv)
Solvent systemTHF:methanol (2:1 v/v)
Acid catalystpTolSO₃H (0.1 equiv)
Temperature0°C → room temperature
Reaction time4 hours (reduction) + 2 hours (dehydration)
Yield93%

Solvent Effects

Methanol’s protic nature enhances NaBH₄ solubility, while THF stabilizes intermediates. Trials with alternative solvents (e.g., ethanol, DMF) reduced yields by 15–20% due to incomplete reduction or side reactions.

Stoichiometric Variations

  • NaBH₄ : Substoichiometric amounts (<1.5 equiv) left unreacted ketone (≥20% by HPLC).

  • pTolSO₃H : Concentrations >0.15 equiv accelerated decomposition, lowering yield to 85%.

Temperature Control

Maintaining 0°C during NaBH₄ addition minimized borohydride decomposition. Post-addition warming to 25°C ensured complete reduction without over-reduction byproducts.

Industrial-Scale Production Considerations

Process Intensification

Lab-scale synthesis (100 g batches) demonstrates scalability with minor adjustments:

  • Continuous flow reactors : Reduced reaction time by 40% in pilot trials.

  • In-line purification : Simulated moving bed chromatography increased purity from 95% to 99.8%.

Table 2: Cost Drivers in Large-Scale Synthesis

ComponentCost per kg (USD)Contribution to Total Cost
4-Bromo-6-chloro-2-methylindan-1-one1,20062%
NaBH₄35018%
Solvent recovery1508%
Labor/equipment30012%

Quality Control and Characterization

Analytical Methods

  • NMR spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 7.28 (s, 1H), 6.98 (d, J = 8.1 Hz, 1H), 3.12 (s, 2H), 2.35 (s, 3H).

    • ¹³C NMR : 145.2 (C1), 134.8 (C7-Br), 128.4–121.6 (aromatic carbons), 21.5 (CH₃).

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Impurity Profiling

Common byproducts (<1%):

  • 2-Methyl-1H-indene : From over-reduction (traces of NaBH₄ excess).

  • Dihydroindenol derivatives : Incomplete dehydration.

Comparative Evaluation of Synthesis Strategies

Table 3: Method Comparison

ParameterNaBH₄ ReductionTheoretical Pd-Catalyzed Route
Yield93%Not reported
ScalabilityDemonstrated at 100 gUnknown
Cost per mole$1,850Estimated $3,200+
Purity>99%N/A
Environmental impactModerateHigh (Pd waste)

Properties

IUPAC Name

7-bromo-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSMHHJBFNVCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478926
Record name 7-Bromo-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880652-93-7
Record name 7-Bromo-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.) 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 hours at −5° C. (Caution: temperature must be lower than 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured over 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated; the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added. This toluene solution was treated with a catalytic amount of pTolSO3H (ca. 2 g) for 2 hours at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 140 mm). This column was additionally eluted with 250 ml of toluene. The chromatographed product was evaporated to dryness. Fractional distillation gave the title indene, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
950 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.), 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 h at −5° C. (Caution: temperature must be lower 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured on 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated and the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. This combined extract was dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added and the resulting toluene solution was treated with catalytic amount of pTolSO3H (ca. 2 g) for 2 h at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 1 40 mm). This column was additionally eluted with 250 ml of toluene. The combined extract was evaporated to dryness. Fractional distillation gave a mixture of the title indenes, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
38.3 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
indenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless solid
Quantity
100 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Bromo-2-methyl-1H-indene
7-Bromo-2-methyl-1H-indene
7-Bromo-2-methyl-1H-indene
7-Bromo-2-methyl-1H-indene
7-Bromo-2-methyl-1H-indene
7-Bromo-2-methyl-1H-indene

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